molecular formula C16H22FN3O6S B2585338 N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide CAS No. 872724-80-6

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2585338
CAS No.: 872724-80-6
M. Wt: 403.43
InChI Key: KDCBGDVUZMOCNY-UHFFFAOYSA-N
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Description

N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan-2-yl core functionalized with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide side chain substituted with a 2-hydroxyethyl moiety. Its molecular formula is C₁₈H₂₃FN₃O₆S, with a molecular weight of 440.45 g/mol. Its design integrates sulfonamide and oxazinan motifs, which are common in pharmaceuticals targeting enzymes or receptors .

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O6S/c1-11-9-12(3-4-13(11)17)27(24,25)20-6-2-8-26-14(20)10-19-16(23)15(22)18-5-7-21/h3-4,9,14,21H,2,5-8,10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCBGDVUZMOCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Table 1: Structural Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Sulfonyl Substituent Ethanediamide Substituent
Target Compound C₁₈H₂₃FN₃O₆S 440.45 4-Fluoro-3-methylphenyl 2-Hydroxyethyl
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 4-Fluorophenyl 2-Methylpropyl
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide C₂₃H₂₇FN₃O₇S 532.54 4-Fluoro-2-methylphenyl 2-Methoxybenzyl

Key Observations :

Sulfonyl Group Variations: The 4-fluoro-3-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler 4-fluorophenyl in . This may enhance binding to hydrophobic pockets in biological targets.

Functional Implications
  • Bioactivity: While direct activity data are absent, the sulfonamide-oxazinan scaffold is prevalent in enzyme inhibitors (e.g., carbonic anhydrase, serine proteases). The 4-fluoro-3-methyl group may enhance metabolic stability compared to non-fluorinated analogs.
  • Solubility : The 2-hydroxyethyl substituent likely improves aqueous solubility over the more lipophilic analogs in and , which could be critical for bioavailability in drug development.

Biological Activity

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the compound's biological activity, synthesis, mechanisms of action, and therapeutic implications, supported by empirical research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H25F2N3O5SC_{22}H_{25}F_{2}N_{3}O_{5}S, with a molecular weight of approximately 450.48 g/mol. Its structure includes:

  • Oxazinan Ring : This heterocyclic structure enhances stability and reactivity.
  • Fluorinated Aromatic Groups : The presence of fluorine atoms increases lipophilicity, potentially improving bioavailability.
  • Ethanediamide Moiety : This functional group is crucial for interactions with biological targets.

The compound likely interacts with specific molecular targets, including enzymes and receptors, modulating their activity. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Signal Transduction Interference : It may disrupt signaling pathways critical for cellular function.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
  • Anticancer Activity : Investigations have shown potential cytotoxic effects against various cancer cell lines, indicating its use as a therapeutic agent.
  • Central Nervous System (CNS) Effects : Similar compounds have demonstrated CNS depressant activities; hence, this compound may exhibit comparable effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamideSimilar oxazinan structure; different substituentsContains morpholine instead of pyridine
4-Fluoro-N-(pyridin-3-yl)benzamideContains pyridine; simpler structureFocused on anti-inflammatory properties

This table illustrates how this compound stands out due to its unique combination of functional groups and complex structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : Research has shown that similar oxazinan derivatives exhibit significant cytotoxicity against human cancer cell lines, suggesting that modifications in the structure can enhance or reduce efficacy depending on the target .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures have been shown to reduce inflammatory markers significantly, indicating potential therapeutic applications in treating inflammatory diseases .
  • CNS Activity : Analogues of this compound have been evaluated for CNS activity, revealing promising results in reducing anxiety-like behaviors in preclinical models .

Q & A

Q. What are the recommended synthetic routes for N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide?

A multi-step synthesis is likely required, involving:

Oxazinan ring formation : Cyclization of a precursor with a sulfonyl group, as seen in diazepane-based sulfonamide syntheses .

Sulfonylation : Introduction of the 4-fluoro-3-methylbenzenesulfonyl group via nucleophilic substitution or coupling, analogous to methods for aryl sulfonamides .

Ethanediamide coupling : Reaction of the oxazinan intermediate with N-(2-hydroxyethyl)ethanediamide using carbodiimide-mediated amidation .
Key considerations : Optimize reaction temperatures (e.g., 0–5°C for sulfonylation) and use anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

Technique Application Example from Evidence
NMR Confirm regiochemistry of sulfonyl and oxazinan groupsUsed for structural elucidation of similar sulfonamides
HPLC Assess purity (>98%) under reverse-phase conditionsApplied to validate diazepane derivatives
Mass Spectrometry Verify molecular weight and fragmentation patternsUtilized for oxazinan analogs

Advanced Questions

Q. How can computational methods predict the reactivity of the sulfonamide group in this compound?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic substitution sites : Predict reactivity at the sulfonamide sulfur or fluorinated aryl ring .
  • Hydrogen-bonding interactions : Assess binding affinity with biological targets (e.g., enzymes) via molecular docking .
    Case study : DFT was used to analyze sulfonamide oxidation pathways in related compounds, revealing stabilization of sulfone intermediates .

Q. What experimental strategies resolve contradictions in reported synthetic yields for similar oxazinan derivatives?

Discrepancies may arise from:

  • Solvent polarity : Higher yields in aprotic solvents (e.g., DMF vs. THF) due to stabilized intermediates .
  • Catalyst selection : Use of DMAP vs. HOBt in amidation steps can alter reaction efficiency by 15–20% .
    Resolution : Perform controlled comparative studies, as demonstrated in copolymer syntheses .

Q. How can in vitro assays evaluate the metabolic stability of the 4-fluoro-3-methylbenzenesulfonyl moiety?

  • Liver microsome assays : Incubate the compound with human hepatocytes to track sulfone/sulfoxide metabolites via LC-MS .
  • CYP450 inhibition studies : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 isoforms, critical for drug design .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the oxazinan ring under acidic conditions—how to validate?

  • Contradiction : Some studies report ring-opening at pH < 2, while others note stability up to pH 4 .
  • Methodology : Conduct pH-dependent stability assays (1–6) with monitoring via NMR and HPLC. For example, used controlled hydrolysis studies to resolve similar disputes in polymer synthesis.

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Sulfonamide Derivatives

Parameter (Acetamide) (Diazepane)Target Compound
Temperature (°C)0–525–300–5 (recommended)
CatalystNoneDMAPEDC/HOBt
Yield Range (%)60–7545–6550–70 (projected)

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